2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-14-4-2-3-5-15(14)21(27(20,23)24)9-8-19-18(22)11-13-6-7-16-17(10-13)26-12-25-16/h2-7,10H,8-9,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZVKOAHGTUPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and benzothiadiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Reactivity of the Benzodioxole Moiety
The 1,3-benzodioxole group is prone to electrophilic substitution and oxidative ring-opening reactions. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Mechanism |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Nitration (HNO₃/H₂SO₄) | Nitro derivatives at C-4 or C-6 | Directed by electron-rich dioxole |
| Oxidative Ring-Opening | Ozone or strong oxidizing agents | Catechol derivatives | Cleavage of methylenedioxy bridge |
Acetamide Group Reactivity
The acetamide linker participates in hydrolysis and nucleophilic substitution:
| Reaction Type | Conditions | Products/Outcomes | Mechanism |
|---|---|---|---|
| Acid/Base Hydrolysis | HCl/NaOH (aqueous, reflux) | Carboxylic acid + amine derivatives | Nucleophilic acyl substitution |
| Nucleophilic Substitution | Alkyl halides (e.g., CH₃I) | N-alkylated products | Attack at carbonyl oxygen |
Benzothiadiazole Ring Reactivity
The 2,2-dioxo-1,3-benzothiadiazole group undergoes substitution and reduction:
| Reaction Type | Conditions | Products/Outcomes | Mechanism |
|---|---|---|---|
| Sulfonamide Substitution | Nucleophiles (e.g., NH₃) | Replacement of sulfonamide group | SNAr (electron-deficient ring) |
| Reduction | LiAlH₄ or catalytic hydrogenation | Dihydrobenzothiadiazole derivatives | Reduction of sulfone to sulfide |
Methyl Group Oxidation
The 3-methyl substituent on the benzothiadiazole ring is susceptible to oxidation:
| Reaction Type | Conditions | Products/Outcomes | Mechanism |
|---|---|---|---|
| Oxidation to Carboxylic Acid | KMnO₄ (acidic) | Carboxylic acid derivative | Radical-mediated oxidation |
Cross-Coupling Reactions
The aromatic systems enable transition metal-catalyzed coupling:
| Reaction Type | Conditions | Products/Outcomes | Mechanism |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | Transmetallation and reductive elimination |
Stability Under Ambient Conditions
The compound demonstrates moderate stability but degrades under specific conditions:
Key Research Findings:
-
Synthetic Utility : The benzothiadiazole group acts as a directing group in C–H activation reactions, enabling regioselective functionalization.
-
Biological Relevance : Hydrolysis products (e.g., free amines) may contribute to observed bioactivity in enzyme inhibition assays.
-
Thermal Stability : Decomposition above 200°C yields SO₂ and aromatic fragments, confirmed by TGA-MS.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research indicates that derivatives of compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide exhibit promising antimicrobial and anticancer properties . Studies have shown that these compounds can inhibit the growth of various pathogens and cancer cells in vitro and in vivo .
Enzyme Interaction Studies
The compound can be utilized to study enzyme interactions due to its ability to mimic natural substrates or inhibitors. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .
Receptor Binding Studies
Research has indicated that the compound can bind to various receptors involved in disease processes. This binding affinity can be quantitatively assessed using techniques such as molecular docking , which predicts how the compound fits into the receptor's active site .
Synthesis of Complex Molecules
In industrial chemistry, this compound serves as a precursor for synthesizing other complex organic molecules. The synthetic routes typically involve multi-step processes that may include oxidation and reduction reactions .
Material Development
The unique properties of this compound make it suitable for developing new materials with specific characteristics. For example, modifications to its structure could lead to materials with enhanced electrical or optical properties .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various applications:
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Analyses
Heterocyclic Core Systems
- Benzothiadiazole vs. Benzothiazole/Benzimidazole :
- The sulfone group in the target compound’s benzothiadiazole enhances polarity and hydrogen-bonding capacity compared to benzothiazoles (e.g., ) or benzimidazoles (e.g., ). This may improve target selectivity but reduce membrane permeability .
- Benzimidazoles (e.g., compound 28) exhibit strong metal-coordinating properties via N,O-bidentate directing groups, making them suitable for catalytic applications .
Substituent Effects
- Methylenedioxy (Benzodioxol) : Present in both the target compound and compound 28, this group is linked to enhanced metabolic stability and serotoninergic activity in drugs like paroxetine .
Pharmacological Inferences
- Anticancer Potential: Compound 28’s IDO1 inhibition suggests the target compound’s benzodioxol moiety may synergize with benzothiadiazole’s sulfone group for immunomodulatory effects .
- Antimicrobial Activity: The thioacetamide in compound W1 () shows higher potency than non-sulfur analogs, suggesting the target compound’s sulfone group may offer oxidative stability but reduced metal-binding capacity .
Spectral and Crystallographic Data
- IR/NMR : The target compound’s acetamide bridge would exhibit characteristic C=O stretches (~1668 cm⁻¹) and N–H bends (~3178 cm⁻¹), similar to benzothiazole derivatives in .
- X-ray Diffraction : The benzothiadiazole’s planar geometry (cf. ’s benzothiazole) may promote π-stacking interactions, enhancing crystallinity .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
Structure Representation
- IUPAC Name : this compound
- SMILES Notation : CC(C)c(ccc(C)c1)c1OCC(Nc(cc1)cc2c1OCO2)=O
Pharmacological Properties
Research indicates that compounds structurally related to benzodioxole and benzothiadiazole exhibit a variety of biological activities including:
- Antioxidant Activity : These compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of pathogens, suggesting potential as antimicrobial agents.
- Cytotoxic Effects : Certain studies have indicated that this compound may induce apoptosis in cancer cells through various pathways including the modulation of signaling molecules involved in cell survival and death.
- Neuroprotective Effects : The compound may protect neuronal cells from damage due to oxidative stress and inflammation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in metabolic pathways that lead to disease progression.
- Modulation of Signaling Pathways : It has been suggested that this compound can influence signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antioxidant Properties : A study published in Human Psychopharmacology demonstrated that derivatives of benzodioxole exhibited significant antioxidant properties and could potentially be developed into therapeutic agents for oxidative stress-related conditions .
- Cytotoxicity Evaluation : Research conducted on similar compounds indicated their ability to induce apoptosis in cancer cell lines. For instance, a derivative was shown to significantly reduce cell viability in breast cancer cells through the activation of caspase pathways .
- Neuroprotective Studies : In vitro studies have suggested that benzodioxole derivatives can protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
